N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide
Description
Properties
Molecular Formula |
C22H19N5O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(Z)-(2-ethyl-4-oxoquinazolin-3-yl)imino-phenylazaniumyl]-phenylazanide |
InChI |
InChI=1S/C22H19N5O/c1-2-21-23-20-16-10-9-15-19(20)22(28)26(21)25-27(18-13-7-4-8-14-18)24-17-11-5-3-6-12-17/h3-16H,2H2,1H3 |
InChI Key |
QTLQBHLZPMAXCT-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1/N=[N+](/C3=CC=CC=C3)\[N-]C4=CC=CC=C4 |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N=[N+](C3=CC=CC=C3)[N-]C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide typically involves the reaction of 2-ethyl-4-oxo-3(4H)-quinazoline with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and aniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Similar structure but different functional groups.
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the ethyl group present in the target compound.
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Contains an ethyl group on the phenyl ring instead of the quinazoline ring.
Uniqueness
N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide is unique due to its specific combination of quinazolinyl and phenyldiazenyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
